![molecular formula C9H7NO4S B3057614 2,5-Pyrrolidinedione, 1-[(2-thienylcarbonyl)oxy]- CAS No. 83039-60-5](/img/structure/B3057614.png)
2,5-Pyrrolidinedione, 1-[(2-thienylcarbonyl)oxy]-
Overview
Description
“2,5-Pyrrolidinedione, 1-[(2-thienylcarbonyl)oxy]-” is a chemical compound with the molecular formula C9H7NO4S . It is also known by other names such as “1-[(2-Thienylcarbonyl)oxy]-2,5-pyrrolidinedione”, “(2,5-dioxopyrrolidin-1-yl) thiophene-2-carboxylate”, and "2,5-dioxopyrrolidin-1-yl thiophene-2-carboxylate" .
Molecular Structure Analysis
The molecular structure of “2,5-Pyrrolidinedione, 1-[(2-thienylcarbonyl)oxy]-” consists of a pyrrolidinedione ring attached to a thiophene ring via a carbonyl and an oxygen atom . The InChI string for this compound is “InChI=1S/C9H7NO4S/c11-7-3-4-8(12)10(7)14-9(13)6-2-1-5-15-6/h1-2,5H,3-4H2” and the canonical SMILES string is "C1CC(=O)N(C1=O)OC(=O)C2=CC=CS2" .Physical And Chemical Properties Analysis
The molecular weight of “2,5-Pyrrolidinedione, 1-[(2-thienylcarbonyl)oxy]-” is 225.22 g/mol . It has a computed XLogP3-AA value of 0.9, indicating its relative lipophilicity . This compound has no hydrogen bond donors, five hydrogen bond acceptors, and three rotatable bonds . Its exact mass and monoisotopic mass are both 225.00957888 g/mol . The topological polar surface area is 91.9 Ų, and it has 15 heavy atoms . The complexity of the molecule, as computed by PubChem, is 301 .Scientific Research Applications
Electrochromic Materials
Electrochromic materials are substances that change color when an electric charge is applied, a property that can be utilized in devices like smart windows and displays. A study by Bulut et al. (2004) synthesized and characterized conducting copolymers of 2‐[(3‐Thienylcarbonyl)oxy]ethyl 3‐thiophene carboxylate with thiophene and pyrrole. These copolymers exhibited multi-color changes and long-term switching stability, making them suitable for electrochromic applications (Bulut, Yilmaz, Yagcı, & Toppare, 2004).
Another study on 3-pyridinyl and 1,10-phenanthroline bearing poly(2,5-di(2-thienyl)-1H-pyrrole) derivatives by Hwang, Son, and Shim (2010) focused on the synthesis and characterization of electrically conductive films. These films demonstrated rapid optical switching and high electroactivity, indicating potential for electrochromic devices (Hwang, Son, & Shim, 2010).
Conducting Polymers
Conducting polymers are a class of polymers that conduct electricity, finding applications in electronic devices, sensors, and actuators. The synthesis of 3-[(3-Thienylcarbonyl)oxy]-2,2-bis{[(3-thienylcarbonyl)oxy]}propyl 3-thiophene carboxylate and its electrochemical polymerization with thiophene or pyrrole was explored in another study by Bulut et al. (2004). The resulting copolymers were characterized for their electrical conductivities and electrochromic properties, showing potential for use in electronic and electrochromic devices (Bulut, Yilmaz, Yagcı, & Toppare, 2004).
Molecular Pathogenesis Studies
Although your request excludes drug-related information, it's noteworthy that certain derivatives and related compounds of 2,5-Pyrrolidinedione have been studied in the context of molecular pathogenesis, such as the neurotoxic effects of hexane metabolites. For example, Boekelheide et al. (1991) investigated how 2,5-Hexanedione, a related compound, alters microtubule assembly through covalent modifications, contributing to our understanding of neurotoxic mechanisms (Boekelheide, Eveleth, Neely, & Sioussat, 1991).
properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) thiophene-2-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO4S/c11-7-3-4-8(12)10(7)14-9(13)6-2-1-5-15-6/h1-2,5H,3-4H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEYPWEHFTSZISS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)C2=CC=CS2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00356377 | |
Record name | 2,5-Pyrrolidinedione, 1-[(2-thienylcarbonyl)oxy]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00356377 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Pyrrolidinedione, 1-[(2-thienylcarbonyl)oxy]- | |
CAS RN |
83039-60-5 | |
Record name | 2,5-Pyrrolidinedione, 1-[(2-thienylcarbonyl)oxy]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00356377 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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